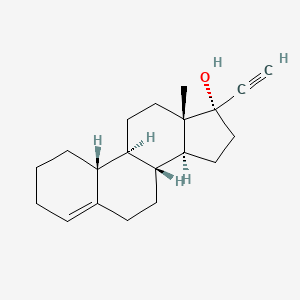

Lynestrenol

Description

This compound is a steroid. It derives from a hydride of an estrane.

This compound is a progestin and prodrug of [norethisterone].

This compound is a small molecule drug with a maximum clinical trial phase of III.

A synthetic progestational hormone used often in mixtures with estrogens as an oral contraceptive (CONTRACEPTIVES, ORAL).

See also: Norethindrone (related); Norethynodrel (related); Desogestrel (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O/c1-3-20(21)13-11-18-17-9-8-14-6-4-5-7-15(14)16(17)10-12-19(18,20)2/h1,6,15-18,21H,4-5,7-13H2,2H3/t15-,16+,17+,18-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGQYHLRCDXFQ-XGXHKTLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021478 | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Solid | |

CAS No. |

52-76-6 | |

| Record name | Lynestrenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lynestrenol [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lynestrenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12474 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | LYNESTRENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lynestrenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2Z8ALG4U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

158-160 °C | |

| Record name | Lynestrenol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7899 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Pharmacological Profile of Lynestrenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lynestrenol is a synthetic progestin of the 19-nortestosterone derivative group, primarily used in oral contraceptives and for the treatment of various gynecological disorders.[1][2][3] It functions as a prodrug, being rapidly and almost completely metabolized in the liver to its active form, norethisterone (also known as norethindrone).[1][4] Consequently, the pharmacological profile of this compound is predominantly that of norethisterone. This guide provides a comprehensive overview of its mechanism of action, receptor binding profile, metabolic pathways, and hormonal activities, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacokinetics: The Prodrug Concept

Upon oral administration, this compound is readily absorbed and undergoes extensive first-pass metabolism in the liver. It is inactive in its parent form as it does not bind to the progesterone receptor. The key metabolic event is its conversion to the potent progestogen, norethisterone.

Metabolism to Norethisterone

The bioactivation of this compound is a two-step process catalyzed by cytochrome P450 (CYP) enzymes in the liver.

-

Hydroxylation: this compound is first hydroxylated at the C3 position to form an intermediate, etynodiol.

-

Oxidation: Etynodiol is then oxidized to yield the active metabolite, norethisterone.

The primary CYP isoenzymes responsible for this conversion are CYP2C19 (accounting for 49.8% of the conversion), CYP2C9 (28.0%), and CYP3A4 (20.4%). The peak plasma levels of norethisterone are typically reached within 2 to 4 hours after oral administration of this compound. Studies have shown that 1 mg of this compound is bioequivalent to approximately 0.7 mg of norethisterone. The elimination half-life of norethisterone is approximately 15 to 17 hours.

References

In Vitro Progestogenic Activity of Lynestrenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the progestogenic activity of lynestrenol. It focuses on the critical understanding that this compound is a prodrug, with its biological effects primarily mediated by its active metabolite, norethisterone.[1][2] This document details the experimental protocols for key assays, presents quantitative data from receptor binding and functional studies, and visualizes the underlying molecular pathways and experimental workflows.

Introduction: this compound as a Progestin Prodrug

This compound is a synthetic progestin, a class of drugs that mimic the effects of the natural hormone progesterone.[3][4][5] It is used in hormonal contraceptives and for treating various gynecological disorders. A crucial aspect of this compound's pharmacology is that it functions as a prodrug. In vivo, it is rapidly and almost completely metabolized in the liver into its active form, norethisterone (also known as norethindrone). This compound itself has little to no binding affinity for the progesterone receptor (PR). Therefore, all significant progestogenic activity attributed to this compound is due to the action of norethisterone. In vitro studies are essential to quantify the potency and mechanism of this active metabolite.

The conversion of this compound to norethisterone is catalyzed by cytochrome P450 enzymes, primarily CYP2C9, CYP2C19, and CYP3A4. This metabolic activation is a prerequisite for its biological function.

Mechanism of Action: Progesterone Receptor Signaling

The progestogenic effects of norethisterone are mediated through its interaction with the intracellular progesterone receptor (PR), a ligand-activated transcription factor. The canonical signaling pathway involves the binding of the progestin to PR in the cytoplasm, leading to receptor dimerization, nuclear translocation, and binding to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes. This action modulates the transcription of genes responsible for the physiological effects of progestins.

Quantitative In Vitro Assays

To assess the progestogenic activity of this compound's metabolite, norethisterone, several key in vitro assays are employed. These include receptor binding assays to determine affinity for the PR and reporter gene assays to measure functional transcriptional activation.

Competitive binding assays are used to determine the relative binding affinity (RBA) of norethisterone for the human progesterone receptor. These experiments measure the ability of the test compound to displace a radiolabeled progestin from the receptor.

Table 1: Progesterone Receptor Binding Data for Norethisterone

| Compound | Receptor Source | Relative Binding Affinity (RBA) (%) | Reference |

|---|---|---|---|

| Progesterone | Human Uterine Cytosol | 100 | |

| Norethisterone | Human Uterine Cytosol | 150 |

| Norethisterone | MCF-7 Cell Cytosol | 125 | |

Note: RBA is typically measured relative to progesterone (set at 100%). Values greater than 100 indicate a higher affinity than progesterone.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Receptor Preparation: Cytosol containing progesterone receptors is prepared from human tissues (e.g., endometrium) or PR-expressing cell lines like T47D or MCF-7.

-

Incubation: A constant concentration of a radiolabeled progestin (e.g., [³H]ORG 2058) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (norethisterone).

-

Separation: After reaching equilibrium, bound and free radioligand are separated, often using a dextran-coated charcoal suspension which adsorbs the free radioligand.

-

Quantification: The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The RBA is then determined by comparing the IC50 of the test compound to that of a reference progestin (e.g., progesterone).

Reporter gene assays provide a functional readout of a compound's ability to act as a PR agonist. These assays use a cell line engineered to express a reporter gene (like luciferase) under the control of PREs.

Table 2: Transcriptional Activation Data for Progestins

| Compound | Cell Line | Reporter System | EC50 (nM) | Notes |

|---|---|---|---|---|

| Progesterone | T47D | PRE-Luciferase | ~0.1 - 1 | Varies by specific reporter construct and cell clone |

| Norethisterone | T47D / HeLa | PRE-Luciferase | ~0.1 - 1 | Potency is comparable to progesterone |

Experimental Protocol: PR-Luciferase Reporter Gene Assay

-

Cell Culture: A suitable human cell line (e.g., T47D, which endogenously expresses PR, or a PR-negative line like HeLa transfected with a PR expression vector) is cultured. For several days prior to the assay, cells are maintained in a hormone-depleted medium (using charcoal-stripped serum) to minimize baseline receptor activation.

-

Transfection: Cells are transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple PREs. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

-

Treatment: Cells are treated with various concentrations of the test compound (norethisterone) or a vehicle control. A reference agonist like progesterone is run in parallel.

-

Incubation: The cells are incubated for 18-24 hours to allow for receptor activation, gene transcription, and reporter protein expression.

-

Lysis and Luminescence Reading: Cells are lysed, and luciferase substrate is added. The resulting luminescence, which is proportional to reporter gene expression, is quantified using a luminometer.

-

Data Analysis: The data are normalized to the control reporter activity. A dose-response curve is generated to calculate the EC50 value, which represents the concentration of the compound that produces 50% of the maximal response.

Progestins can have varying effects on the proliferation of breast cancer cell lines that express PR, such as T47D cells. Depending on the cellular context and presence of other hormones, progestins can be either stimulatory or inhibitory. These assays provide another layer of functional characterization.

Experimental Protocol: T47D Cell Proliferation Assay

-

Cell Culture and Seeding: T47D cells are cultured and seeded in multi-well plates in a medium containing hormone-depleted serum.

-

Treatment: Cells are treated with the test compound (norethisterone) over a range of concentrations, often in the presence or absence of an estrogen like estradiol to assess interactions.

-

Incubation: Cells are incubated for several days (typically 3-7 days) to allow for changes in cell number.

-

Quantification of Proliferation: Cell proliferation can be measured using various methods:

-

Direct Cell Counting: Using a hemocytometer or automated cell counter.

-

DNA Synthesis Measurement: Assessing the incorporation of labeled nucleotides (e.g., BrdU or [³H]thymidine) into newly synthesized DNA.

-

Metabolic Assays: Using reagents like MTT or WST-1, where the colorimetric change is proportional to the number of viable, metabolically active cells.

-

-

Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and dose-response curves are generated to determine the stimulatory or inhibitory effects of the compound.

Summary and Conclusion

The in vitro progestogenic activity of this compound is entirely attributable to its active metabolite, norethisterone. Norethisterone demonstrates high binding affinity for the progesterone receptor, often exceeding that of natural progesterone. Functionally, it is a potent agonist, capable of inducing PR-mediated gene transcription at nanomolar concentrations, as demonstrated in reporter gene assays. Furthermore, its effects on cell proliferation in PR-positive cell lines like T47D confirm its biological activity. The collective data from these in vitro assays provide a robust characterization of this compound's mechanism of action and potency, which is critical for its application in drug development and clinical research.

References

In-Depth Technical Guide: Animal Models for Studying Lynestrenol's Effects on the Reproductive System

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal animal models used to investigate the effects of lynestrenol, a synthetic progestogen, on the female reproductive system. It includes detailed summaries of key findings, experimental protocols, and visual representations of molecular pathways and study designs to support future research and drug development.

Core Mechanism of Action

This compound is a prodrug, meaning it is biologically inactive until metabolized within the body.[1] Upon oral administration, it is rapidly absorbed and converted in the liver to its pharmacologically active metabolite, norethisterone.[2][3] Norethisterone is a potent agonist of the progesterone receptor (PR) and exerts its effects on various tissues within the reproductive system, including the hypothalamus, pituitary gland, endometrium, and cervix.[2][4]

The primary contraceptive and therapeutic actions of this compound (via norethisterone) are achieved through several mechanisms:

-

Inhibition of Ovulation: Norethisterone provides negative feedback on the hypothalamus and pituitary gland, suppressing the secretion of Gonadotropin-Releasing Hormone (GnRH), Follicle-Stimulating Hormone (FSH), and Luteinizing Hormone (LH). This disruption of the hypothalamic-pituitary-gonadal (HPG) axis prevents follicular maturation and the LH surge required for ovulation.

-

Endometrial Alteration: It induces changes in the uterine lining, making the endometrium unreceptive to implantation of a fertilized egg.

-

Cervical Mucus Thickening: Norethisterone increases the viscosity of the cervical mucus, creating a barrier that is difficult for sperm to penetrate.

Rodent Models: The Rat

The rat is a frequently used model to study the effects of progestins on implantation and uterine morphology due to its well-characterized estrous cycle and reproductive physiology.

Key Findings in the Rat Model

Studies in rats have demonstrated that this compound can effectively prevent pregnancy by interfering with early reproductive processes, even at doses lower than those required to inhibit ovulation. The primary effects observed are on the oviduct and the process of implantation. At a dose of 1 mg, this compound completely prevented pregnancy in treated rats. Lower doses (0.1 mg) did not significantly increase the loss of ova but did induce histological changes in the oviduct, including an increase in the number of ciliated cells and a reduction of deciduoid tissue, suggesting an estrogen-like stimulation effect on the genital tract.

| Parameter | Control Group | 0.1 mg this compound Group | 1.0 mg this compound Group | Reference |

| Animal Strain | Virgin Female Rats | Virgin Female Rats | Virgin Female Rats | |

| Number of Animals | 14 | 15 | Not Specified (All) | |

| Pregnancy Rate | Not specified (High) | Not specified (High) | 0% | |

| Implanted Embryos / Corpora Lutea Ratio | ~80% (20% ova loss) | No significant difference from control | N/A (No Pregnancies) | |

| Primary Histological Finding | Normal Oviductal Morphology | Increased ciliated cells, diminished deciduoid tissue | N/A |

Table 1: Summary of Quantitative Effects of this compound on Early Pregnancy in Rats.

Experimental Protocol: Anti-Implantation Study in Rats

This protocol is based on the methodology described by Madjerek et al. (1970) to assess the effects of this compound on ovum implantation and oviductal morphology.

-

Animal Model: Virgin female rats, average weight of 200 g.

-

Mating and Pregnancy Confirmation: Female rats are caged overnight with a fertile male. The following morning, vaginal smears are examined for the presence of spermatozoa. The day spermatozoa are found is designated as Day 1 of pregnancy.

-

Grouping and Dosing:

-

Control Group (n=14): Receives 1 mL of propyleneglycol (vehicle) subcutaneously (s.c.).

-

Test Group 1 (n=15): Receives 0.1 mg this compound in 1 mL propyleneglycol s.c.

-

Test Group 2: Receives 1.0 mg this compound in 1 mL propyleneglycol s.c.

-

Dosing Schedule: Daily injections are administered on Days 2, 3, 4, and 5 of pregnancy.

-

-

Endpoint Analysis:

-

For 0.1 mg study: On Day 7 of pregnancy, rats are euthanized. Ovaries and genital tracts are examined. The number of implanted embryos and recent corpora lutea are counted to determine the rate of ova loss. Oviducts are processed for histological examination.

-

For 1.0 mg study: Rats are observed until Day 23 for full-term pregnancy and delivery. If delivery does not occur, animals are euthanized on Day 25 and examined for the presence of fetuses to confirm pregnancy prevention.

-

Lagomorph Models: The Rabbit

The rabbit is the preferred non-rodent species for regulatory reproductive and developmental toxicity studies. Its reproductive system shares some similarities with humans, and it is a sensitive model for detecting teratogenic effects.

Key Findings in the Rabbit Model

Studies in pregnant Belted Dutch rabbits have shown that this compound can be embryotoxic and teratogenic at certain doses. Administration during the critical period of organogenesis (days 6-18 of gestation) led to a significant increase in post-implantation loss and a high percentage of abnormal fetuses. The most frequently observed abnormalities were related to the central nervous system and skeletal development. A subsequent study using a 0.5 mg/kg/day dose found that among the offspring that survived to four weeks, over 70% had congenital malformations and displayed neurological disturbances.

| Parameter | Placebo Group | 0.1 mg/kg/day | 0.5 mg/kg/day | 2.5 mg/kg/day | Reference |

| Animal Strain | Belted Dutch Rabbits | Belted Dutch Rabbits | Belted Dutch Rabbits | Belted Dutch Rabbits | |

| Post-Implantation Loss | Baseline | Statistically Significant Increase (p=0.05) | Statistically Significant Increase (p=0.05) | Statistically Significant Increase (p=0.05) | |

| Avg. % Abnormal Fetuses per Dose Group | 12% | 63% | 66% | 87% | |

| Maternal Weight Gain | Normal | Normal | Decreased | Decreased | |

| Postnatal Mortality (at 4 weeks) | Not Reported | Not Reported | ~40% | Not Reported | |

| % of Dead Offspring with Malformations | Not Reported | Not Reported | >70% | Not Reported |

Table 2: Summary of Teratogenic and Embryotoxic Effects of this compound in Rabbits.

Experimental Protocol: Teratogenicity Study in Rabbits

This protocol is based on the methodology described by Sannes et al. (1983) to evaluate the teratogenic potential of this compound.

-

Animal Model: Pregnant Belted Dutch rabbits.

-

Mating and Gestation: Does are mated, and the day of mating is considered Day 0 of gestation.

-

Grouping and Dosing:

-

Control Group: Receives placebo (vehicle) orally.

-

Low-Dose Group: Receives 0.1 mg/kg/day this compound orally.

-

Mid-Dose Group: Receives 0.5 mg/kg/day this compound orally.

-

High-Dose Group: Receives 2.5 mg/kg/day this compound orally.

-

Dosing Schedule: Daily oral gavage from Day 6 to Day 18 of gestation (period of major organogenesis).

-

-

Monitoring: Maternal body weight and clinical signs are monitored throughout the study.

-

Endpoint Analysis:

-

On Day 29 of gestation (one day prior to term), does are euthanized and autopsied.

-

The uterus is examined to determine the number of implantations, resorptions (post-implantation loss), and live/dead fetuses.

-

Fetuses are weighed and examined for external, visceral, and skeletal abnormalities according to standard teratological procedures (e.g., Bouin's fixation for visceral, Alizarin Red S staining for skeletal).

-

Non-Human Primate Models: The Rhesus Monkey

Non-human primates (NHPs), particularly the Rhesus monkey (Macaca mulatta), are invaluable models for reproductive research due to the close similarities of their menstrual cycle and endocrine profiles to humans.

Key Findings in the Rhesus Monkey Model

| Parameter | Normal Menstrual Cycle | This compound Treatment | Reference |

| Animal Model | Rhesus Monkey (Macaca mulatta) | Rhesus Monkey (Macaca mulatta) | |

| Plasma Estrogens | Cyclic pattern with a pre-ovulatory surge | Altered cyclic pattern; suppression of normal peaks | |

| Plasma Progesterone | Low in follicular phase (<1 ng/mL); rises in luteal phase (3-8 ng/mL) | Luteal phase rise is suppressed or absent, indicating anovulation | |

| Ovulation | Occurs mid-cycle | Inhibited |

Table 3: Summary of Expected Effects of this compound on Hormonal Profiles in Rhesus Monkeys.

Experimental Protocol: Hormonal Profile Study in Rhesus Monkeys

This protocol outlines a general methodology for assessing the impact of this compound on reproductive hormones in Rhesus monkeys, based on standard practices in NHP reproductive endocrinology.

-

Animal Model: Adult, female Rhesus monkeys with regular menstrual cycles.

-

Acclimation and Baseline: Animals are monitored for at least one full control cycle to establish baseline hormonal profiles. Daily blood samples (1.5-2.0 mL) are collected from a saphenous or femoral vein.

-

Grouping and Dosing:

-

Control Group: Receives a placebo.

-

Test Groups: Receive various daily oral doses of this compound.

-

Dosing Schedule: Daily administration throughout one or more menstrual cycles.

-

-

Sample Collection and Processing: Blood samples are collected daily. Serum or plasma is separated by centrifugation and stored at -20°C or lower until analysis.

-

Hormone Analysis: Serum/plasma concentrations of estradiol, progesterone, LH, and FSH are quantified using validated methods such as radioimmunoassay (RIA) or automated chemiluminescence immunoassays (AIA).

-

Endpoint Analysis: Hormonal profiles from treatment cycles are compared to the baseline control cycles to determine the effect of this compound on the timing and amplitude of hormonal peaks and troughs, particularly the suppression of the mid-cycle LH surge and the luteal progesterone rise.

References

Metabolic Conversion of Lynestrenol to Norethisterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lynestrenol, a synthetic progestogen, functions as a prodrug that undergoes extensive first-pass metabolism in the liver to its pharmacologically active metabolite, norethisterone. This conversion is nearly complete and is the primary determinant of this compound's progestational activity. This technical guide provides a detailed overview of the metabolic pathways, enzymatic players, and relevant pharmacokinetic parameters associated with the transformation of this compound to norethisterone. Furthermore, it outlines detailed experimental protocols for the in vitro and in vivo characterization of this metabolic process, intended to aid researchers in the fields of drug metabolism, pharmacology, and drug development.

Metabolic Pathway of this compound to Norethisterone

The metabolic conversion of this compound to norethisterone is a two-step process that occurs predominantly in the liver.[1] The initial and rate-limiting step is the hydroxylation of this compound at the C3 position to form an intermediate metabolite, etynodiol. This is followed by the oxidation of the 3-hydroxyl group to a ketone, yielding the active compound, norethisterone.

The primary enzymes responsible for the initial hydroxylation step are members of the cytochrome P450 (CYP) superfamily. Specifically, CYP2C9, CYP2C19, and CYP3A4 have been identified as the key catalysts in this biotransformation.[2]

Quantitative Data

Contribution of CYP Isoforms to this compound Metabolism

The conversion of this compound to norethisterone is mediated by several CYP isoforms, with CYP2C19 playing the most significant role.

| CYP Isoform | Contribution to Norethisterone Formation (%) |

| CYP2C19 | 49.8 |

| CYP2C9 | 28.0 |

| CYP3A4 | 20.4 |

| Other CYPs | < 1.0 each |

Data from in vitro studies with human liver microsomes.

Pharmacokinetic Parameters of Norethisterone after Oral this compound Administration

Following oral administration, this compound is rapidly absorbed and converted to norethisterone.[1][3]

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) of Norethisterone | 2 - 4 hours |

| Elimination Half-life (t½) of Norethisterone | Approximately 15 hours |

| Absolute Bioavailability of Norethisterone | 64% |

| Plasma Protein Binding of Norethisterone | ~96% (61% to albumin, 35% to SHBG) |

Enzyme Inhibition Data

| Compound | Inhibited Enzyme | IC50 (µM) | Substrate Used in Assay |

| This compound | CYP2C9 | 32 | Tolbutamide |

| Norethisterone | CYP2C9 | 46 | Tolbutamide |

IC50 values indicate weak inhibition.[2]

Experimental Protocols

In Vitro Metabolism of this compound using Human Liver Microsomes or Recombinant CYP Enzymes

This protocol describes a general procedure to determine the in vitro metabolism of this compound and can be adapted to determine enzyme kinetics (Km and Vmax).

Objective: To quantify the formation of norethisterone from this compound and to determine the kinetic parameters of the responsible CYP enzymes.

Materials:

-

This compound and Norethisterone analytical standards

-

Pooled human liver microsomes (HLMs) or recombinant human CYP2C9, CYP2C19, and CYP3A4 enzymes

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

Acetonitrile (HPLC grade)

-

Internal standard for HPLC analysis (e.g., levonorgestrel)

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Incubation Mixtures:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and serially dilute to achieve a range of final concentrations for kinetic analysis (e.g., 0.5 - 100 µM).

-

In microcentrifuge tubes, combine the potassium phosphate buffer, HLM or recombinant CYP enzyme (at a predetermined optimal protein concentration, e.g., 0.2-0.5 mg/mL), and the NADPH regenerating system.

-

-

Incubation:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the reaction by adding the this compound solution to each tube.

-

Incubate at 37°C for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to ensure measurement within the linear range of product formation.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Preparation for Analysis:

-

Vortex the tubes vigorously to precipitate the protein.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to HPLC vials for analysis.

-

-

Data Analysis for Enzyme Kinetics:

-

Quantify the concentration of norethisterone formed at each this compound concentration using a validated HPLC method (see section 4.2).

-

Plot the initial velocity of norethisterone formation (nmol/min/mg protein) against the this compound concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

HPLC Method for Quantification of Norethisterone

This protocol provides a general framework for the quantification of norethisterone in in vitro or in vivo samples.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 20 µL.

Procedure:

-

Preparation of Standards:

-

Prepare a stock solution of norethisterone in the mobile phase.

-

Perform serial dilutions to create a series of calibration standards of known concentrations.

-

-

Calibration Curve:

-

Inject the calibration standards into the HPLC system.

-

Construct a calibration curve by plotting the peak area of norethisterone against its concentration.

-

-

Sample Analysis:

-

Inject the prepared samples from the in vitro or in vivo studies.

-

Determine the peak area of norethisterone in the samples.

-

-

Quantification:

-

Calculate the concentration of norethisterone in the samples using the regression equation from the calibration curve.

-

In Vivo Pharmacokinetic Study in Human Volunteers

This protocol outlines a typical design for an in vivo study to assess the pharmacokinetics of norethisterone after oral administration of this compound. All such studies must be conducted in accordance with Good Clinical Practice (GCP) guidelines and with approval from an institutional review board (IRB) or ethics committee.

Study Design:

-

Open-label, single-dose, crossover, or parallel-group study.

-

Healthy female volunteers.

Procedure:

-

Subject Screening and Enrollment:

-

Screen subjects based on inclusion and exclusion criteria (e.g., age, health status, concurrent medications).

-

Obtain informed consent.

-

-

Drug Administration:

-

Administer a single oral dose of this compound to the subjects after an overnight fast.

-

-

Blood Sampling:

-

Collect serial blood samples into appropriate tubes (e.g., containing heparin or EDTA) at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples frozen at -20°C or below until analysis.

-

-

Bioanalysis:

-

Analyze the plasma samples for norethisterone concentrations using a validated bioanalytical method (e.g., HPLC-UV, LC-MS/MS, or radioimmunoassay).

-

-

Pharmacokinetic Analysis:

-

Calculate the key pharmacokinetic parameters for norethisterone (Cmax, Tmax, AUC, t½) using non-compartmental analysis.

-

Conclusion

References

- 1. extranet.who.int [extranet.who.int]

- 2. Identification of the human cytochrome P450 enzymes involved in the in vitro biotransformation of this compound and norethindrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacokinetics of norethindrone and this compound studied by HPLC (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Activity Relationship of Lynestrenol and Its Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestin, a class of steroid hormones that bind to and activate the progesterone receptor (PR). It is a prodrug that is rapidly converted in the liver to its active metabolite, norethisterone.[1] As an agonist of the progesterone receptor, this compound, through its active form, mimics the effects of endogenous progesterone, playing a crucial role in contraception and the treatment of various gynecological disorders. The therapeutic efficacy of this compound and its analogs is intrinsically linked to their molecular structure, which dictates their affinity for the progesterone receptor and their subsequent biological activity. This technical guide provides a comprehensive overview of the structural activity relationship (SAR) of this compound and its analogs, with a focus on the key structural modifications that influence their progestational activity.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound is mediated through its active metabolite, norethisterone, which binds to the intracellular progesterone receptors (PR-A and PR-B). This binding initiates a cascade of molecular events, leading to the modulation of gene expression in target tissues. Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. The receptor-ligand complex then binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby regulating their transcription.[1]

The contraceptive effects of this compound are threefold:

-

Inhibition of Ovulation: By exerting negative feedback on the hypothalamus and pituitary gland, it suppresses the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), thus preventing follicular development and ovulation.

-

Alteration of Cervical Mucus: It increases the viscosity of the cervical mucus, making it more difficult for sperm to penetrate and reach the ovum.

-

Endometrial Changes: It induces changes in the endometrium, making it unreceptive to implantation of a fertilized egg.

The signaling pathway of the progesterone receptor is complex and involves both genomic and non-genomic actions. The classical genomic pathway involves the direct regulation of gene expression as described above. Non-genomic pathways involve the rapid activation of intracellular signaling cascades, such as the MAPK/ERK pathway, through membrane-associated progesterone receptors. These rapid effects can modulate cellular functions independently of gene transcription.

Caption: Simplified signaling pathway of this compound's action.

Structural Activity Relationship (SAR) of this compound and Analogs

The progestational activity of this compound analogs is highly dependent on their structural features, which influence their binding affinity to the progesterone receptor. Key modifications to the steroid scaffold have been explored to enhance potency and selectivity. One of the most studied areas of modification is the 11β-position of the steroid nucleus.

| Compound | Chemical Structure | Relative Binding Affinity (RBA) for Progesterone Receptor (%) |

| Progesterone | [Insert Image of Progesterone Structure] | 100 |

| Norethisterone | [Insert Image of Norethisterone Structure] | 150 |

| Levonorgestrel | [Insert Image of Levonorgestrel Structure] | 320 |

| Desogestrel (etonogestrel) | [Insert Image of Etonogestrel Structure] | 300 |

| Gestodene | [Insert Image of Gestodene Structure] | 330 |

| Drospirenone | [Insert Image of Drospirenone Structure] | 140 |

Note: The RBA values are compiled from various sources and should be considered as approximate values for comparative purposes. The experimental conditions under which these values were determined may vary.

From the available data on progestins, several key SAR observations can be made:

-

17α-substituents: The presence of a 17α-ethinyl group is crucial for oral activity as it hinders the metabolic deactivation of the 17β-hydroxyl group.

-

C19-demethylation: Removal of the methyl group at the C19 position (to create a 19-norprogestin backbone like in norethisterone) generally enhances progestational activity.

-

11β-substituents: The introduction of bulky substituents at the 11β-position can significantly modulate the activity, with some substitutions leading to potent antagonists (e.g., mifepristone, not shown) and others enhancing agonist activity. The steric and electronic properties of the 11β-substituent play a critical role in its interaction with the receptor's ligand-binding pocket.

Experimental Protocols

The evaluation of the progestational activity of this compound and its analogs relies on a battery of in vitro and in vivo assays. These assays are designed to measure the binding affinity to the progesterone receptor, the ability to induce downstream signaling events, and the physiological effects in animal models.

In Vitro Assays

1. Competitive Progesterone Receptor Binding Assay

This assay determines the relative affinity of a test compound for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

-

Materials:

-

Progesterone receptor preparation (e.g., from rabbit uterine cytosol or recombinant human PR)

-

Radiolabeled ligand (e.g., [³H]-promegestone or [³H]-progesterone)

-

Test compounds (this compound analogs)

-

Assay buffer (e.g., Tris-HCl buffer with additives)

-

Scintillation cocktail and counter

-

-

Procedure:

-

A fixed concentration of the progesterone receptor preparation and the radiolabeled ligand are incubated in the assay buffer.

-

Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

-

The mixture is incubated to allow for competitive binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the free radioligand (e.g., by filtration or charcoal-dextran treatment).

-

The amount of radioactivity in the receptor-bound fraction is measured using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined.

-

The relative binding affinity (RBA) is calculated by comparing the IC50 of the test compound to that of a reference progestin (e.g., progesterone).

-

2. Progesterone Receptor Chemically Activated LUciferase eXpression (PR CALUX) Bioassay

This is a cell-based reporter gene assay that measures the ability of a compound to activate the progesterone receptor and induce the expression of a reporter gene (luciferase).

-

Materials:

-

PR CALUX cell line (e.g., human U2-OS cells stably transfected with the human progesterone receptor and a luciferase reporter gene under the control of PREs)

-

Cell culture medium and supplements

-

Test compounds

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

PR CALUX cells are seeded in a multi-well plate and allowed to attach and grow.

-

The cells are then treated with various concentrations of the test compound.

-

After an incubation period, the cells are lysed, and the luciferase assay reagent is added.

-

The luminescence, which is proportional to the level of luciferase expression and thus PR activation, is measured using a luminometer.

-

The concentration of the test compound that produces a half-maximal response (EC50) is determined.

-

Caption: Workflow for in vitro progestogen activity screening.

In Vivo Assays

1. Clauberg Test (Rabbit Endometrial Proliferation Assay)

This classical bioassay measures the progestational activity of a compound by its ability to induce endometrial proliferation in estrogen-primed immature female rabbits.

-

Animals: Immature female rabbits.

-

Procedure:

-

The rabbits are primed with daily injections of estrogen for several days to induce endometrial proliferation.

-

Following estrogen priming, the animals are treated with the test compound for a specified period.

-

The animals are then euthanized, and their uteri are removed and examined histologically.

-

The degree of endometrial proliferation is scored, and the activity of the test compound is compared to that of a standard progestin.

-

2. Ovulation Inhibition Assay in Rats

This assay assesses the ability of a compound to inhibit ovulation in female rats.

-

Animals: Mature female rats with regular estrous cycles.

-

Procedure:

-

The rats are treated with the test compound at a specific stage of their estrous cycle (e.g., proestrus).

-

The following day (estrus), the rats are euthanized, and their oviducts are examined for the presence of ova.

-

The number of ova is counted, and the percentage of ovulation inhibition is calculated by comparing the treated group to a vehicle-treated control group.

-

Conclusion

The structural activity relationship of this compound and its analogs is a critical area of research for the development of new and improved progestational agents. The progestational activity of these compounds is primarily determined by their ability to bind to and activate the progesterone receptor. Key structural modifications, such as those at the 17α- and 11β-positions, have been shown to significantly influence receptor affinity and biological activity. A comprehensive understanding of the SAR, facilitated by a combination of in vitro and in vivo assays, is essential for the rational design of novel progestins with enhanced potency, selectivity, and pharmacokinetic profiles. Further research into the specific interactions between this compound analogs and the progesterone receptor at the molecular level will undoubtedly pave the way for the development of the next generation of progestational drugs for contraception and hormone therapy.

References

Preclinical Toxicological Profile of Lynestrenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the preclinical toxicological profile of lynestrenol, a synthetic progestogen. The available data from preclinical studies in animal models indicate a range of toxicological effects, including genotoxicity and developmental and reproductive toxicity. While acute toxicity is low, concerns regarding the long-term effects, including carcinogenicity, have been noted. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and provides visual representations of metabolic pathways and experimental workflows to support further research and drug development activities. It is important to note that significant data gaps exist in the publicly available literature, particularly concerning chronic toxicity and detailed carcinogenicity bioassays.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is a prodrug that is rapidly and almost completely converted to its pharmacologically active metabolite, norethisterone, primarily in the liver during first-pass metabolism.

Peak plasma levels of norethisterone are typically reached within 2 to 4 hours after oral administration of this compound. The conversion of this compound to norethisterone is a key step in its mechanism of action. Studies in pregnant rats using radiolabelled this compound have shown that the compound and its metabolites are widely distributed throughout most tissues, including the fetuses. The highest concentrations were observed in the liver, with lower levels in fatty tissues. The transfer of this compound and/or its metabolites across the placenta has been confirmed.

The primary route of elimination is through metabolism, followed by excretion of the metabolites in both urine and feces.

Metabolic Pathway of this compound to Norethisterone

Caption: Metabolic conversion of this compound to its active metabolite, norethisterone.

Acute Toxicity

The acute toxicity of this compound has been evaluated in rodents. The available data indicate a low order of acute toxicity following oral administration.

Table 1: Acute Toxicity of this compound

| Species | Route of Administration | LD50 | Reference |

| Mouse | Oral | > 2,000 mg/kg | [1] |

| Rat | Oral | > 2,000 mg/kg | [1] |

Experimental Protocol: Acute Oral Toxicity Study (General Guideline)

-

Species: Rat (e.g., Sprague-Dawley) and Mouse (e.g., CD-1).

-

Administration: A single dose of this compound administered by oral gavage.

-

Dose Levels: A limit test at 2,000 mg/kg is often performed initially. If mortality is observed, a full study with multiple dose levels is conducted to determine the LD50.

-

Observation Period: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for a period of 14 days post-dosing.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

Genotoxicity

This compound has been shown to have genotoxic potential in both in vitro and in vivo preclinical studies.

Table 2: Summary of Genotoxicity Studies for this compound

| Assay | Test System | Metabolic Activation | Dose/Concentration | Result | Reference |

| Sister Chromatid Exchange | Mouse Bone Marrow Cells | In vivo | 6.87, 13.75, 27.50 mg/kg | Positive (at 13.75 and 27.50 mg/kg) | [2] |

| Chromosomal Aberrations | Mouse Bone Marrow Cells | In vivo | 6.87, 13.75, 27.50 mg/kg | Positive (at 13.75 and 27.50 mg/kg) | [2] |

A study by Siddique and Afzal investigated the in vivo genotoxicity of this compound in mouse bone marrow cells.[2] The results indicated a significant increase in both sister chromatid exchanges (SCEs) and chromosomal aberrations (CAs) at doses of 13.75 and 27.50 mg/kg body weight, suggesting that this compound has both genotoxic and cytotoxic effects in this test system.

Experimental Protocol: In Vivo Mouse Bone Marrow Chromosomal Aberration and Sister Chromatid Exchange Assay

Caption: Experimental workflow for the in vivo mouse bone marrow genotoxicity assay.

Reproductive and Developmental Toxicity

Preclinical studies in rabbits have demonstrated that this compound can induce embryotoxicity and teratogenicity.

A study by Sannes et al. (1983) investigated the effects of oral administration of this compound to pregnant Belted Dutch rabbits during organogenesis (days 6-18 of gestation).

Table 3: Developmental and Reproductive Toxicity of this compound in Rabbits

| Dose (mg/kg/day) | Post-Implantation Loss | Percentage of Abnormal Fetuses per Dose Group | Key Findings in Fetuses | Reference |

| 0 (Placebo) | - | 12% | - | |

| 0.1 | Statistically significant increase (p=0.05) | 63% | Abnormalities of the central nervous system and skeletal variants | |

| 0.5 | Statistically significant increase (p=0.05) | 66% | Abnormalities of the central nervous system and skeletal variants | |

| 2.5 | Statistically significant increase (p=0.05) | 87% | Abnormalities of the central nervous system and skeletal variants |

The study reported that abnormalities of the central nervous system and skeletal variants were the most frequent findings in the fetuses of this compound-treated rabbits. However, a detailed breakdown of the incidence of specific malformations was not provided in the available literature.

Experimental Protocol: Rabbit Teratogenicity Study

-

Species: Pregnant Belted Dutch rabbits.

-

Administration: Oral administration of this compound on days 6-18 of gestation.

-

Dose Levels: 0.1, 0.5, and 2.5 mg/kg/day, with a placebo control group.

-

Evaluation: On day 29 of gestation, does were euthanized, and fetuses were examined for external, visceral, and skeletal abnormalities. Maternal parameters such as weight gain were also monitored.

Chronic Toxicity and Carcinogenicity

There is a significant lack of detailed, publicly available data from long-term repeated-dose toxicity and carcinogenicity studies for this compound. While some safety data sheets mention the potential for organ damage with prolonged or repeated exposure, specific No-Observed-Adverse-Effect-Levels (NOAELs) from chronic toxicity studies in rodents have not been identified in the literature reviewed.

Conclusion and Data Gaps

The preclinical toxicological profile of this compound indicates a low level of acute toxicity. However, there are significant findings related to its genotoxicity and developmental and reproductive toxicity. In vivo studies in mice have demonstrated its potential to induce chromosomal damage, and studies in rabbits have shown embryotoxic and teratogenic effects at the dose levels tested.

The primary data gaps in the preclinical safety assessment of this compound are the lack of comprehensive and publicly accessible data from:

-

Chronic (repeated-dose) toxicity studies: Essential for determining a NOAEL for long-term exposure.

-

2-year carcinogenicity bioassays in rodents: Crucial for a definitive assessment of its carcinogenic potential.

-

Detailed teratogenicity findings: A more granular breakdown of the types and incidences of fetal malformations would provide a more complete picture of its developmental toxicity.

-

Quantitative ADME data: More detailed information on tissue distribution and metabolite profiling would enhance the understanding of its pharmacokinetic behavior.

Further research to address these data gaps is warranted to provide a more complete and definitive preclinical toxicological profile for this compound. This information is critical for informing risk assessments and guiding the safe development and use of this and structurally related compounds.

References

Methodological & Application

Application Note: Quantitative Analysis of Lynestrenol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantitative analysis of lynestrenol in pharmaceutical formulations using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a synthetic progestin widely used in hormonal contraceptives, requires accurate quantification for quality control and research purposes. The described protocol involves a straightforward extraction procedure followed by derivatization to enhance the analyte's volatility and thermal stability for GC-MS analysis. This method provides a reliable framework for the routine analysis of this compound, adaptable for various research and drug development applications.

Introduction

This compound is a synthetically produced progestogen, a type of female sex hormone. It is a prodrug of norethisterone and is a common active ingredient in oral contraceptives. Accurate and precise analytical methods are crucial for the quality control of pharmaceutical preparations containing this compound and for pharmacokinetic studies. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful tool for the analysis of steroid compounds. However, due to the presence of polar functional groups, derivatization is often necessary to improve the chromatographic behavior of steroids like this compound. This application note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation (from Pharmaceutical Tablets)

This protocol is adapted from a method for the analysis of this compound in contraceptive tablets.

a. Reagents and Materials:

-

Dichloromethane (analytical grade)

-

3-alpha-Etiocholanol-17-one (internal standard)

-

Volumetric flasks

-

Centrifuge and centrifuge tubes

-

Micropipettes

b. Internal Standard (IS) Solution Preparation:

-

Prepare a stock solution of 3-alpha-Etiocholanol-17-one in dichloromethane at a concentration of 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 100 µg/mL with dichloromethane.

c. Sample Extraction:

-

Weigh and finely powder a representative number of this compound tablets.

-

Accurately weigh a portion of the powdered tablets equivalent to approximately 10 mg of this compound into a centrifuge tube.

-

Add 10 mL of the internal standard working solution (100 µg/mL) to the centrifuge tube.

-

Vortex the mixture for 5 minutes to ensure complete dissolution of this compound.

-

Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the insoluble excipients.

-

Carefully transfer the supernatant to a clean vial for derivatization and GC-MS analysis.

Derivatization (Silylation)

Derivatization is essential for improving the volatility and thermal stability of this compound for GC-MS analysis. Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective technique for steroids.

a. Reagents:

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Heating block or oven

b. Derivatization Procedure:

-

Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen at 60°C.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried residue.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the vial to cool to room temperature before GC-MS injection.

GC-MS Analysis

The following GC-MS parameters are recommended as a starting point for the analysis of the trimethylsilyl derivative of this compound. These are based on methods used for the structurally similar progestin, norethisterone.

| Parameter | Recommended Condition |

| Gas Chromatograph | |

| GC System | Agilent 7890B GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temperature 180°C, hold for 1 min, ramp to 240°C at 20°C/min, then ramp to 300°C at 10°C/min and hold for 5 min. |

| Mass Spectrometer | |

| MS System | Agilent 5977B MSD or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | To be determined empirically for this compound-TMS. For the analogous Norethisterone-bis-TMS derivative, characteristic ions are monitored. A full scan analysis should be performed initially to identify the characteristic ions of the this compound-TMS derivative. |

Quantitative Data Summary

The following tables summarize the expected performance of a validated method for this compound analysis. The data presented is based on a validated HPLC-UV method for this compound and serves as a benchmark for the expected performance of a GC-MS method.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 0.5 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Calibration Model | Linear, y = mx + c |

Table 2: Precision and Accuracy

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| LLOQ | 0.5 | ≤ 15% | ≤ 15% | 85 - 115% |

| Low | 1.5 | ≤ 10% | ≤ 10% | 90 - 110% |

| Medium | 20 | ≤ 10% | ≤ 10% | 90 - 110% |

| High | 40 | ≤ 10% | ≤ 10% | 90 - 110% |

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.15 |

| LOQ | 0.5 |

Visualizations

Experimental Workflow

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a selective and sensitive approach for the quantification of this compound in pharmaceutical preparations. The protocol, which includes sample extraction and silylation, is robust and can be readily implemented in a quality control or research laboratory. The provided performance characteristics, based on a validated HPLC-UV method, offer a target for method validation of this GC-MS procedure. This application note serves as a comprehensive guide for scientists and researchers involved in the analysis of synthetic progestins.

Application Notes and Protocols for Studying the Effect of Lynestrenol on Ovulation in Rats

These comprehensive application notes and protocols are designed for researchers, scientists, and professionals in drug development investigating the effects of lynestrenol on ovulation in a rat model.

Introduction

This compound is a synthetic progestogen that functions as a pro-drug for norethisterone. Its primary mechanism of action involves the suppression of the hypothalamic-pituitary-ovarian (HPO) axis, leading to the inhibition of ovulation. This is achieved by exerting negative feedback on the hypothalamus and pituitary gland, which in turn reduces the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH). The suppression of the mid-cycle LH surge is a critical factor in preventing follicular maturation and the subsequent release of an oocyte. Additionally, this compound can alter the viscosity of cervical mucus and affect the endometrial lining, further contributing to its contraceptive effect.

This protocol outlines a comprehensive approach to studying the dose-dependent effects of this compound on ovulation in female rats, encompassing estrous cycle monitoring, hormonal analysis, and histological assessment of ovarian tissue.

Data Presentation

Table 1: Dose-Response Effect of this compound on Ovulation Rate

| Treatment Group | Dose (mg/kg/day) | Number of Rats | Number of Rats Ovulating | Ovulation Inhibition (%) |

| Vehicle Control | 0 | 10 | 10 | 0 |

| This compound | X | 10 | ||

| This compound | Y | 10 | ||

| This compound | Z | 10 |

This table is a template for recording the primary endpoint of ovulation inhibition. Doses X, Y, and Z should be determined by the researcher based on preliminary studies. A 1 mg dose has been shown to prevent pregnancy in rats.

Table 2: Effect of this compound on Serum Hormone Levels

| Treatment Group | Dose (mg/kg/day) | FSH (ng/mL) | LH (ng/mL) | Estradiol (pg/mL) | Progesterone (ng/mL) |

| Vehicle Control | 0 | ||||

| This compound | X | ||||

| This compound | Y | ||||

| This compound | Z |

This table is a template for summarizing the effects of this compound on key reproductive hormones. Blood samples should be collected during the expected proestrus stage for the control group.

Table 3: Effect of this compound on Ovarian and Uterine Weight

| Treatment Group | Dose (mg/kg/day) | Final Body Weight (g) | Ovarian Weight (mg) | Uterine Weight (mg) |

| Vehicle Control | 0 | |||

| This compound | X | |||

| This compound | Y | |||

| This compound | Z |

This table is a template for recording the effects of this compound on reproductive organ weights, which can be indicative of hormonal changes.

Experimental Protocols

Animal Model and Acclimation

-

Species: Adult female Sprague-Dawley or Wistar rats (8-10 weeks old).

-

Acclimation: House the rats in a controlled environment (12:12 hour light/dark cycle, 22±2°C) for at least one week before the start of the experiment. Provide ad libitum access to standard chow and water.

Estrous Cycle Monitoring

-

Objective: To identify rats with regular 4-5 day estrous cycles for inclusion in the study and to determine the stage of the cycle for timed administration of this compound.

-

Procedure:

-

Perform vaginal lavage daily for at least two consecutive cycles.

-

Gently flush the vagina with approximately 0.2 mL of sterile saline using a smooth-tipped dropper.

-

Place a drop of the lavage fluid onto a clean glass slide.

-

Examine the unstained wet mount under a light microscope at 100x magnification.

-

Identify the stage of the estrous cycle based on the predominant cell types:

-

Proestrus: Predominantly nucleated epithelial cells.

-

Estrus: Predominantly anucleated, cornified epithelial cells.

-

Metestrus: Presence of cornified epithelial cells, nucleated epithelial cells, and leukocytes.

-

Diestrus: Predominantly leukocytes.

-

-

Dosing and Administration

-

Vehicle: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in sterile water or sesame oil.

-

Dose Selection: Based on literature, a dose of 1 mg/rat has been shown to be effective in preventing pregnancy. A dose-response study could include doses ranging from 0.1 to 10 mg/kg. Human studies have shown ovulation suppression at doses above 0.6 mg daily.

-

Administration: Administer the selected doses of this compound or vehicle control orally via gavage once daily for the duration of one full estrous cycle (4-5 days). Start the administration on the day of estrus.

Assessment of Ovulation

-

Objective: To determine the presence or absence of ovulation by examining the ovaries for corpora lutea.

-

Procedure:

-

On the morning of the expected next estrus (Day 5 or 6), euthanize the rats.

-

Dissect out the ovaries and remove any adhering fat and connective tissue.

-

Weigh the ovaries.

-

Fix the ovaries in 10% neutral buffered formalin for at least 24 hours.

-

Process the tissues, embed in paraffin, and section at 5 µm thickness.

-

Stain the sections with Hematoxylin and Eosin (H&E).

-

Examine the slides under a light microscope to identify and count the number of corpora lutea. The absence of fresh corpora lutea in the treated groups is indicative of ovulation inhibition.

-

-

Objective: To directly confirm the absence of ovulated oocytes.

-

Procedure:

-

Immediately after euthanasia, dissect out the oviducts.

-

Flush the oviducts with saline into a watch glass.

-

Examine the flushed medium under a dissecting microscope for the presence of oocytes.

-

Hormonal Assays

-

Objective: To quantify the serum concentrations of key reproductive hormones.

-

Procedure:

-

Blood Collection: At the time of euthanasia (during the expected proestrus stage for the control group), collect blood via cardiac puncture or from the abdominal aorta.

-

Sample Processing: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 3000 rpm for 15 minutes to separate the serum.

-

Storage: Store the serum samples at -80°C until analysis.

-

Hormone Measurement: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the quantitative determination of rat FSH, LH, estradiol, and progesterone in the serum samples. Follow the manufacturer's instructions for the assay procedure.

-

Visualizations

Caption: Experimental workflow for studying this compound's effect on ovulation in rats.

Caption: Signaling pathway of this compound's inhibitory effect on ovulation.

Application of Lynestrenol in Gynecological Disorder Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynestrenol is a synthetic progestogen that has been utilized in the management of various gynecological disorders. It functions as a prodrug, rapidly converting to its active metabolite, norethisterone, in the liver. Norethisterone then acts as an agonist for the progesterone receptor (PR), mimicking the physiological effects of progesterone. This document provides detailed application notes and experimental protocols for researchers investigating the use of this compound in gynecological disorders, with a focus on endometriosis and abnormal uterine bleeding.

Mechanism of Action

Upon oral administration, this compound is absorbed and metabolized into norethisterone.[1] Norethisterone binds to intracellular progesterone receptors (PR-A and PR-B) in target tissues such as the endometrium, hypothalamus, and pituitary gland.[2][3] This binding initiates a cascade of molecular events that modulate gene expression and cellular function.

The primary mechanisms of action of this compound in gynecological disorders include:

-

Suppression of the Hypothalamus-Pituitary-Ovarian (HPO) Axis: By exerting negative feedback on the hypothalamus and pituitary gland, norethisterone reduces the secretion of gonadotropin-releasing hormone (GnRH), follicle-stimulating hormone (FSH), and luteinizing hormone (LH).[2] This suppression inhibits follicular development, ovulation, and endogenous ovarian steroid production.

-

Modulation of Endometrial Tissue: In the endometrium, norethisterone induces a transition from a proliferative to a secretory state, which is less conducive to the growth of endometriotic implants.[2] It also stabilizes the endometrial lining, which is beneficial in managing abnormal uterine bleeding.

-

Alteration of Cervical Mucus: Norethisterone increases the viscosity of cervical mucus, creating a barrier to sperm penetration.

Signaling Pathways

The binding of norethisterone to the progesterone receptor triggers a complex signaling cascade. The activated progesterone receptor dimerizes, translocates to the nucleus, and binds to progesterone response elements (PREs) on target genes, thereby regulating their transcription. This genomic signaling is central to the therapeutic effects of this compound.

Furthermore, progestogens can also elicit rapid, non-genomic effects by interacting with membrane-bound progesterone receptors, which can in turn activate intracellular signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are involved in regulating cell proliferation, survival, and inflammation, all of which are relevant to the pathophysiology of gynecological disorders like endometriosis.

Applications in Gynecological Disorder Research

Endometriosis

This compound has been investigated for the management of endometriosis-related pain and the suppression of endometriotic lesion growth.

Quantitative Data from Clinical Trials

| Parameter | This compound (10 mg/day) | GnRH Agonist (Leuprorelin Acetate Depot) | Reference |

| Revised American Fertility Society (r-AFS) Score (Mean) | |||

| Baseline (Post-laparoscopy) | 27.2 | 21.8 | |

| After 6 Months of Treatment | 25.5 | 11.5 | |

| Reduction in r-AFS Score | Statistically significant reduction | Statistically significant reduction (p = 0.000014 vs. This compound) | |

| Improvement in Symptoms (Dysmenorrhea, Chronic Pelvic Pain, Dyspareunia) | Observed improvement | More pronounced improvement | |

| Serum 17β-estradiol Levels (Mean ± SD) after 6 months | 42.6 ± 59.3 pg/ml | 27.7 ± 9.3 pg/ml |

Abnormal Uterine Bleeding (AUB)

This compound is used to regulate the menstrual cycle and reduce excessive bleeding in cases of dysfunctional uterine bleeding.

Dosage and Administration Data from Clinical Studies

| Indication | Dosage | Regimen | Efficacy | Reference |

| Abnormal Uterine Bleeding | 5 mg/day | Cyclically for 21 days of the menstrual cycle | Significant reduction in menstrual blood loss | |

| 5-10 mg/day | Cyclic regimen | Prescribed for menstrual disorders | ||

| Contraception (Low-dose) | 0.5 mg/day | Continuous | Effective contraception with some incidence of irregular bleeding |

Experimental Protocols

In Vivo Model: Surgically Induced Endometriosis in Mice

This protocol describes the surgical induction of endometriosis in mice, followed by treatment with this compound to evaluate its efficacy in reducing lesion size.

Materials:

-

Female C57BL/6 mice (8-10 weeks old)

-

Anesthetic (e.g., isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 6-0 silk)

-

This compound

-

Vehicle (e.g., sesame oil)

-

Calipers and analytical balance

-

Formalin and histology supplies

Procedure:

-

Donor Animal Preparation: Select a donor mouse in the diestrus stage of the estrous cycle, confirmed by vaginal smear. Euthanize the donor mouse and aseptically excise the uterine horns.

-

Tissue Preparation: Place the uterine horns in sterile saline. Open the horns longitudinally and cut them into 2x2 mm fragments.

-

Recipient Animal Surgery: Anesthetize the recipient mouse. Make a midline abdominal incision to expose the peritoneal cavity. Suture four uterine fragments to the peritoneal wall on either side of the incision. Close the incision in layers.

-

Post-operative Care: Allow the mice to recover for one week.

-

Treatment: Randomly assign the mice to a treatment group (this compound) and a control group (vehicle). Prepare a suspension of this compound in the vehicle. Administer this compound (e.g., via oral gavage or subcutaneous injection) daily for a predetermined period (e.g., 4 weeks). The dosage can be extrapolated from human studies, considering allometric scaling.

-

Outcome Assessment: At the end of the treatment period, euthanize the mice. Carefully excise the endometriotic lesions and measure their dimensions with calipers and weigh them. Fix the lesions in formalin for histological analysis to assess glandular and stromal components.

In Vitro Model: Progesterone Receptor Binding and Cell Proliferation Assays